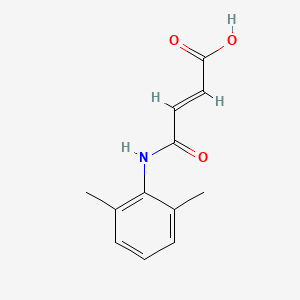

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid: is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl ring, and a butenoic acid moiety

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of 2,6-dimethylaniline , which is a key starting material for many classes of drugs, including anesthetics like Lidocaine . Therefore, it’s plausible that this compound may interact with similar targets as these drugs, such as voltage-gated sodium channels, which are crucial for signal transduction in neurons.

Mode of Action

Lidocaine acts as a local anesthetic by blocking sodium channels, thereby numbing the sensations of tissues . It’s possible that 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid could have a similar interaction with its targets, leading to changes in signal transduction.

Result of Action

If it acts similarly to Lidocaine, it could potentially numb tissue sensations and block or decrease muscle contractility, resulting in effects like vasodilation, hypotension, and irregular heart rate .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its interaction with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2,6-dimethylaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amines.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Reduced amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential drug candidate for various therapeutic applications.

Industry:

- Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

- 4-(2,6-Dimethylanilino)-4-oxobutanoic acid

- 2,6-Dimethylanilino(oxo)acetic acid

- Methyl 4-(2,6-Dimethylanilino)-4-oxobutanoate

Comparison:

- 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is unique due to the presence of the butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

- The presence of the double bond in the butenoic acid moiety allows for additional types of chemical reactions, such as conjugate addition, which are not possible with the saturated analogs.

Activité Biologique

4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid, an organic compound with the molecular formula C12H15NO3, is a derivative of aniline characterized by a dimethylamino group attached to a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylaniline with maleic anhydride in organic solvents like toluene or xylene under reflux conditions. The product is purified through recrystallization or chromatography techniques. On an industrial scale, continuous flow reactors may be utilized to enhance yield and consistency.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Anticancer Effects

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines by modulating specific biochemical pathways. The mechanism appears to involve the inhibition of enzymes related to cell growth and division.

The biological effects of this compound are attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator, impacting key signaling pathways involved in cell proliferation and apoptosis. The exact molecular interactions remain an area of ongoing research.

Case Studies

- Study on Antimicrobial Activity : A study published in Pharmaceutical Chemistry demonstrated that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .

- Anticancer Research : In a separate investigation focused on the anticancer potential of this compound, researchers observed that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study highlighted the need for further exploration into its use as a chemotherapeutic agent.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Dimethylaniline | Structure | Precursor; less biological activity |

| 4-(4-Aminophenoxy)-2,6-dimethylaniline | Structure | Similar activity; potential derivatives |

| N,N-Dimethylaniline | Structure | Related compound; different properties |

Propriétés

Numéro CAS |

31460-31-8 |

|---|---|

Formule moléculaire |

C12H13NO3 |

Poids moléculaire |

219.24 g/mol |

Nom IUPAC |

(Z)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6- |

Clé InChI |

BDIUUKLMBSBKIT-SREVYHEPSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |

SMILES isomérique |

CC1=C(C(=CC=C1)C)NC(=O)/C=C\C(=O)O |

SMILES canonique |

CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |

Key on ui other cas no. |

31460-31-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.